Cas no 83928-76-1 (Gepirone)

Gepirone structure
Gepirone structure
Product Name:Gepirone
Número CAS:83928-76-1
MF:C19H29N5O2
Megavatios:359.4658639431
MDL:MFCD00868196
CID:721522
PubChem ID:55191
Update Time:2024-10-26

Gepirone Propiedades químicas y físicas

Nombre e identificación

    • 4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
    • 2,6-Piperidinedione,4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-
    • 4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
    • Gepirone
    • 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione
    • Gepirone ER
    • Gepirone [INN]
    • Gepironum [Latin]
    • Gepirona [Spanish]
    • JW5Y7B8Z18
    • Variza
    • Ariza
    • Gepironum
    • AK115965
    • Gepirona
    • Travivo
    • 2,6-Piperidinedione, 4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
    • BMY 13805
    • MJ 13805
    • gepiron ER
    • MJ 13805-1
    • 4,4-dimethyl-1-(4-(4-(2-pyrimid
    • 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione (ACI)
    • CHEMBL284092
    • Exxua
    • Org-33062 free base
    • BDBM50005132
    • 83928-76-1
    • MJ-13805
    • AKOS015924526
    • DTXCID20155304
    • 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)-2-pyrrolidinone(E)-2-butenedioate
    • BMY-13805
    • MJ13805
    • Travivo (gepirone extended-release)
    • SCHEMBL79040
    • 4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione
    • L001135
    • NCGC00408912-01
    • BMY13805
    • GTPL12930
    • ORG 13011
    • 3,3-DIMETHYL-1-(4-(4-(2-PYRIMIDINYL)-1-PIPERAZINYL)BUTYL)GLUTARIMIDE
    • SB19632
    • F9995-2711
    • UNII-JW5Y7B8Z18
    • GEPIRONE [WHO-DD]
    • NS00068813
    • N06AX19
    • 4,4-Dimethyl-1-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-piperidine-2,6-dione (Gepirone)
    • 4,4-Dimethyl-1-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl)-piperidine-2,6-dione
    • C19H29N5O2
    • DB-106225
    • DTXSID90232813
    • HY-122422
    • DS-4359
    • QOIGKGMMAGJZNZ-UHFFFAOYSA-N
    • 4,4-Dimethyl-1-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-piperidine-2,6-dione
    • 4,4-dimethyl-1-(4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl)piperidine-2,6-dione
    • CHEBI:135990
    • BCP28729
    • DB12184
    • CS-0085425
    • Q2650256
    • Gepironum (Latin)
    • 2,6-Piperidinedione, 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-; 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione; Gepirone
    • MDL: MFCD00868196
    • Renchi: 1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3
    • Clave inchi: QOIGKGMMAGJZNZ-UHFFFAOYSA-N
    • Sonrisas: O=C1CC(C)(C)CC(=O)N1CCCCN1CCN(C2N=CC=CN=2)CC1

Atributos calculados

  • Calidad precisa: 359.23200
  • Masa isotópica única: 395.208803
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 6
  • Complejidad: 476
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.8
  • Superficie del Polo topológico: 69.6

Propiedades experimentales

  • Denso: 1.142±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 562.3±60.0°C at 760 mmHg
  • Disolución: Very 微溶 (0.33 g/L) (25 ºC),
  • PSA: 69.64000
  • Logp: 1.49480

Gepirone Información de Seguridad

Gepirone Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Gepirone PrecioMás >>

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Gepirone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
Referencia
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  80 °C
1.2 Solvents: Acetonitrile ;  80 °C; 16 h, 80 °C
2.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
Referencia
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Magnesium ,  Lithium chloride ,  Zinc chloride Solvents: Tetrahydrofuran ;  heated; overnight, rt
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: Cuprous chloride Solvents: Ethanol ,  Water
3.1 Reagents: Hydrogen
Referencia
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Methanol ;  12 h, 55 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C; > -78 °C; 12 h, rt
2.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Butyl acetate
Referencia
Method of manufacturing azapirones.
, European Patent Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
Referencia
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referencia
Process for the preparation of 2-(1-piperazinyl)pyrimidine derivatives [e.g., gepirone]
, Switzerland, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
Referencia
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen
Referencia
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
1.2 Reagents: 1,4-Butanediol, 2,2-dimethyl-, 1,4-dimethanesulfonate Solvents: Dimethylformamide ;  rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  100 °C
Referencia
The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands
Tandon, Manish; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(7), 1709-1712

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Water ;  50 - 65 °C; 2 h, 50 - 65 °C; 65 °C → 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
Referencia
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Cuprous chloride Solvents: Ethanol ,  Water
2.1 Reagents: Hydrogen
Referencia
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C; > -78 °C; 12 h, rt
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
Referencia
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referencia
Process for the preparation of 2-(1-piperazinyl)pyrimidine derivatives [e.g., gepirone]
, Switzerland, , ,

Gepirone Raw materials

Gepirone Preparation Products

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